molecular formula C9H9NO3 B1361150 Methyl 4-carbamoylbenzoate CAS No. 6757-31-9

Methyl 4-carbamoylbenzoate

Cat. No.: B1361150
CAS No.: 6757-31-9
M. Wt: 179.17 g/mol
InChI Key: BAXOYLCGOYSPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-carbamoylbenzoate is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzoic acid, specifically a methyl ester of 4-carbamoylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-carbamoylbenzoate can be synthesized through several methods. One common route involves the chlorination of methyl-4-formylbenzoate to produce methyl-4-chloroformylbenzoate, which is then amidated to yield this compound . The reaction conditions typically involve the use of chlorinating agents and amine sources under controlled temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and amidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-carbamoylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-carbamoylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 4-carbamoylbenzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although the exact mechanisms are still under investigation. The compound’s effects are thought to be mediated through its ability to interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-carbamoylbenzoate can be compared with other similar compounds, such as:

  • Methyl benzoate
  • Methyl 4-aminobenzoate
  • Methyl 4-nitrobenzoate

Uniqueness

What sets this compound apart from these similar compounds is its specific functional group arrangement, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

methyl 4-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXOYLCGOYSPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344345
Record name methyl 4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6757-31-9
Record name methyl 4-carbamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-carbamoylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-carbamoylbenzoate
Reactant of Route 3
Methyl 4-carbamoylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-carbamoylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-carbamoylbenzoate
Reactant of Route 6
Methyl 4-carbamoylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.